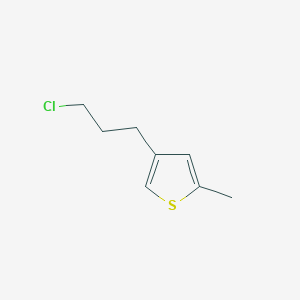![molecular formula C12H15NO4 B13198980 Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13198980.png)
Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a carbamoyl formate moiety attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate typically involves the reaction of 3-ethoxy-5-methylphenylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-ethoxy-5-methylphenylamine} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with similar functional groups.
Ethyl carbamate: Another carbamate ester with an ethyl group instead of a methyl group.
Phenyl carbamate: Contains a phenyl group attached to the carbamate moiety.
Uniqueness
Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 2-(3-ethoxy-5-methylanilino)-2-oxoacetate |
InChI |
InChI=1S/C12H15NO4/c1-4-17-10-6-8(2)5-9(7-10)13-11(14)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14) |
InChI Key |
RIWPMGXINLRIKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)NC(=O)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)
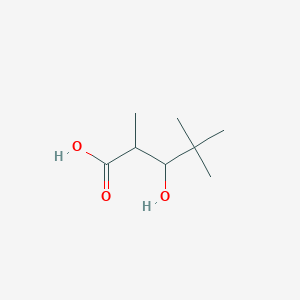
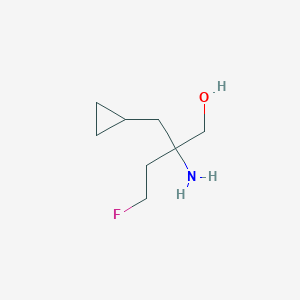
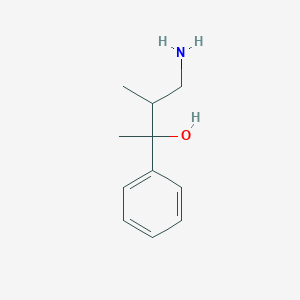
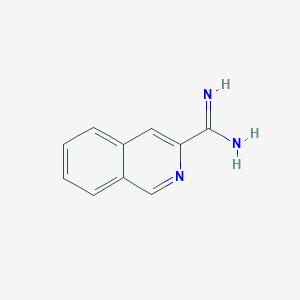
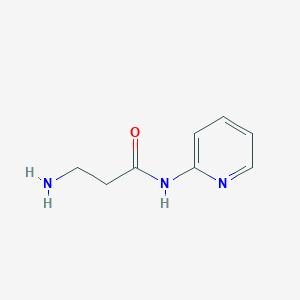
![6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]](/img/structure/B13198944.png)
![7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13198948.png)
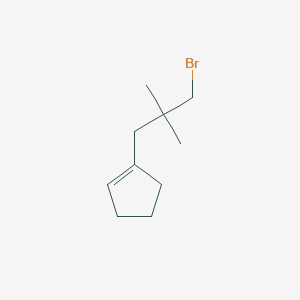

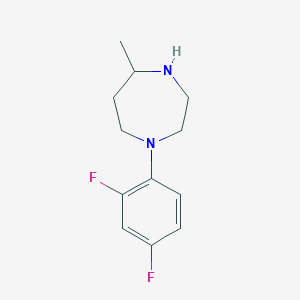
![3-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13198969.png)
![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine](/img/structure/B13198976.png)
